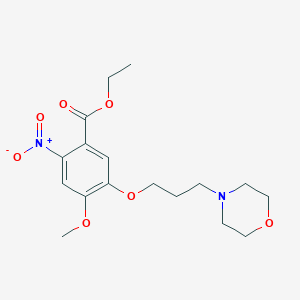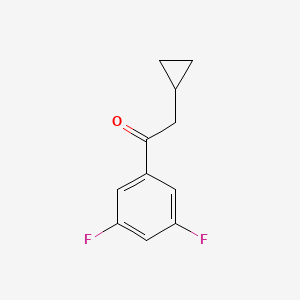
2-Cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one is an organic compound with the molecular formula C₁₁H₁₀F₂O and a molecular weight of 196.19 g/mol . This compound is characterized by the presence of a cyclopropyl group and two fluorine atoms attached to a phenyl ring, making it a unique entity in the realm of organic chemistry.
Méthodes De Préparation
The synthesis of 2-Cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one involves several steps, typically starting with the preparation of the cyclopropyl group and the difluorophenyl moiety. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
2-Cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Using reducing agents like lithium aluminum hydride, the compound can be reduced to corresponding alcohols.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule, altering its chemical properties.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
2-Cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the difluorophenyl moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 2-Cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one stands out due to its unique combination of a cyclopropyl group and difluorophenyl ring. Similar compounds include:
- 1-Cyclopropyl-2-(2,5-difluorophenyl)ethan-1-one
- 1-Cyclopropyl-2-(3,5-difluorophenyl)ethan-1-one
- 1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one
These compounds share structural similarities but differ in the positioning of the fluorine atoms and other substituents, leading to variations in their chemical and biological properties.
Propriétés
Formule moléculaire |
C11H10F2O |
|---|---|
Poids moléculaire |
196.19 g/mol |
Nom IUPAC |
2-cyclopropyl-1-(3,5-difluorophenyl)ethanone |
InChI |
InChI=1S/C11H10F2O/c12-9-4-8(5-10(13)6-9)11(14)3-7-1-2-7/h4-7H,1-3H2 |
Clé InChI |
CFUFCYZLEFAAHT-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CC(=O)C2=CC(=CC(=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


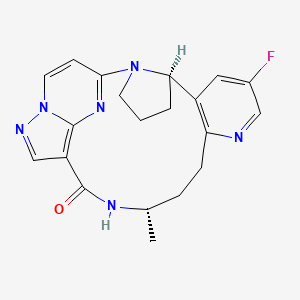
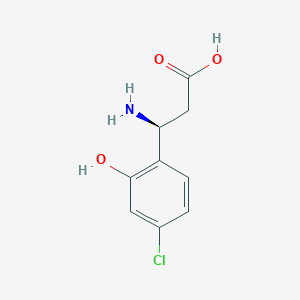
![2-Methyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B15232827.png)
![Methyl 3-fluoro-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzoate](/img/structure/B15232842.png)

![6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15232847.png)
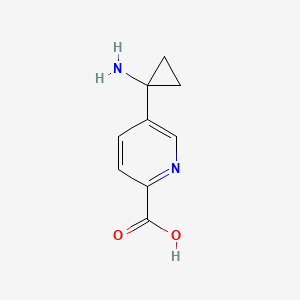
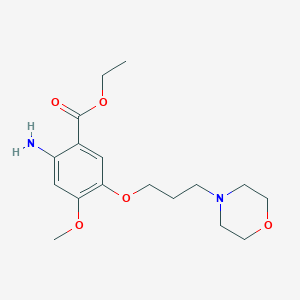


![Tert-butyl6-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B15232879.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-7-amine](/img/structure/B15232883.png)

